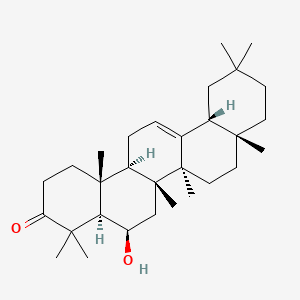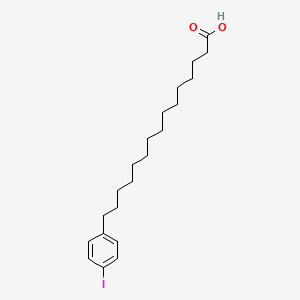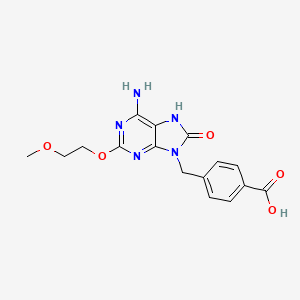
TLR7 激动剂 T7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TLR7 agonist T7, also known as 1V209, is an agonist of Toll-like receptor 7 (TLR7) with anti-tumor effects . It can be used as a vaccine adjuvant and enhances antigen-specific humoral and cellular immune responses . It can be conjugated with various polysaccharides to improve its water solubility, enhance its efficacy, and maintain low toxicity .
Synthesis Analysis
The synthesis of TLR7 agonist T7 involves retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod and introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon employing triazolyl click chemistry . The target specificity of these molecules was determined using HEK TLR7/8 transfected cell lines .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TLR7 agonist T7 primarily correlate to the position of the substituent for aromatic groups and also to the chain length in alkyl substitutions .
科学研究应用
Vaccine Adjuvant Development
TLR7 agonists like T7 have shown promise as vaccine adjuvants due to their ability to activate antigen-presenting cells (APCs). This activation enhances both humoral and T-cell mediated immunity, making these agonists suitable for use with inactivated viral antigens and various subunit and recombinant antigens .
Chronic Viral Infections
TLR7 agonists are evaluated for their ability to invoke an immune response against chronic viral infections. By mimicking the natural ligands for TLR7, these synthetic molecules could provide a new approach to managing diseases like hepatitis and HIV .
Autoimmune Diseases
The activation of specific innate immune cells by TLR7 agonists can modulate immune responses, which is crucial in the treatment of autoimmune diseases. The precise mechanism by which TLR7 agonists can be used to balance the immune system in autoimmune conditions is an area of ongoing research .
Allergy and Asthma
TLR7 agonists may play a role in the treatment of allergic reactions and asthma by modulating the immune system’s response to allergens. Research is exploring how these agonists can alter the inflammatory pathways associated with these conditions .
Antiviral Responses
The ability of TLR7 agonists to induce strong antiviral responses makes them candidates for developing therapies against emerging viral pathogens. Their role in enhancing the efficacy of antiviral vaccines is particularly significant .
Nanoparticle-Based Delivery Systems
TLR7 agonist T7 can be incorporated into nanoparticle-based delivery systems to improve the targeted delivery of vaccines. This approach has been shown to induce cross-reactive antibody responses and improve survival in heterosubtypic infection models .
Organoid Models
Research involving human tonsil organoids has demonstrated that TLR7 agonists can promote antibody responses, providing a valuable tool for studying immune responses and vaccine efficacy in organoid models .
作用机制
Target of Action
The primary target of TLR7 agonist T7 is Toll-like receptor 7 (TLR7) . TLR7 is a member of the TLR family and is an intracellular receptor expressed on the membrane of endosomes .
Mode of Action
TLR7 agonist T7 interacts with its target, TLR7, and activates it . The activation of TLR7 induces inflammatory responses and elicits the development of antigen-specific immunity . The mechanism of action of TLR7 agonists is associated with the MYD88-dependent pathway and caspase-dependent mitochondrial pathway .
Biochemical Pathways
The activation of TLR7 triggers a series of biochemical pathways. TLR7/8 transmit signals through a myeloid differentiation primary response 88 (MyD88)-dependent pathway . This leads to the modulation of humoral and T-cell mediated immunity . The activation of these pathways results in the production of cytokines and chemokines, which play a crucial role in immune responses .
Pharmacokinetics
It is known that the pharmacokinetics (pk) of tlr7 agonists are linear and dose-proportional . The dose-dependent increases in IP-10 and IFNg are consistent with the TLR7/8 mechanism of action, over a dose range where clinical response was observed .
Result of Action
The activation of TLR7 by TLR7 agonist T7 results in molecular and cellular effects. It enhances DC activation as well as cellular immunity . This leads to improved humoral and T-cell mediated immunity . The activation of specific innate immune cells results in the modulation of humoral and T-cell mediated immunity .
Action Environment
The action of TLR7 agonist T7 can be influenced by various environmental factors.
安全和危害
未来方向
The development of TLR7 agonist T7 delivery systems and co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, can yield impressive anti-cancer effects . These advances provide promising future directions for the use of TLR7 agonist T7 in cancer immunotherapy .
属性
IUPAC Name |
4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATISKRYGYNSRNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TLR7 agonist T7 | |
Q & A
Q1: How does T7-EA exert its anti-cancer effects?
A: T7-EA, as a Toll-like receptor 7 (TLR7) agonist, functions by activating immune cells. [] When combined with a receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) based vaccine, T7-EA stimulates the production of cytokines like interferon-γ (IFN-γ), interleukin 12 (IL-12) by lymphocytes and tumor necrosis factor-α (TNF-α) by bone marrow dendritic cells. [] This cytokine milieu enhances the cytotoxic activity of cytotoxic T lymphocytes (CTLs), leading to a stronger immune response against breast cancer cells. []
Q2: Are there any in vivo studies demonstrating the efficacy of T7-EA in cancer treatment?
A: Yes, a study utilizing a mouse model of breast cancer (4T1 cells) demonstrated the anti-tumor potential of T7-EA. [] Mice treated with a combination of T7-EA and a ROR1-based vaccine showed significant tumor growth inhibition compared to those receiving either treatment alone. [] This enhanced efficacy was linked to increased CTL activity and higher titers of anti-tumor antibodies in the combination treatment group. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Nitro-5-[(phenylacetyl)amino]benzoic acid](/img/structure/B1194464.png)
![(6r,7r)-7-Amino-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1194465.png)
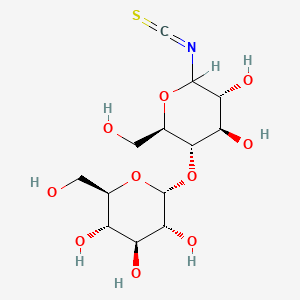
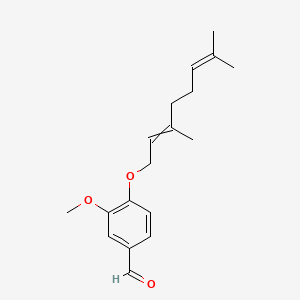



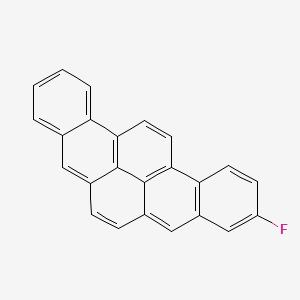
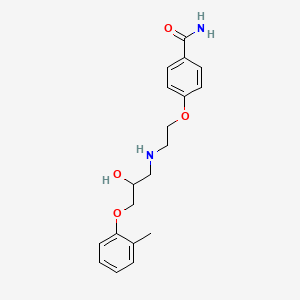
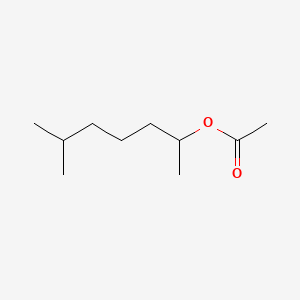
![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)

